1-(pent-4-yn-1-yl)-1H-pyrazol-4-amine dihydrochloride 1-(pent-4-yn-1-yl)-1H-pyrazol-4-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2866352-92-1
VCID: VC12008341
InChI: InChI=1S/C8H11N3.2ClH/c1-2-3-4-5-11-7-8(9)6-10-11;;/h1,6-7H,3-5,9H2;2*1H
SMILES: C#CCCCN1C=C(C=N1)N.Cl.Cl
Molecular Formula: C8H13Cl2N3
Molecular Weight: 222.11 g/mol

1-(pent-4-yn-1-yl)-1H-pyrazol-4-amine dihydrochloride

CAS No.: 2866352-92-1

Cat. No.: VC12008341

Molecular Formula: C8H13Cl2N3

Molecular Weight: 222.11 g/mol

* For research use only. Not for human or veterinary use.

1-(pent-4-yn-1-yl)-1H-pyrazol-4-amine dihydrochloride - 2866352-92-1

Specification

CAS No. 2866352-92-1
Molecular Formula C8H13Cl2N3
Molecular Weight 222.11 g/mol
IUPAC Name 1-pent-4-ynylpyrazol-4-amine;dihydrochloride
Standard InChI InChI=1S/C8H11N3.2ClH/c1-2-3-4-5-11-7-8(9)6-10-11;;/h1,6-7H,3-5,9H2;2*1H
Standard InChI Key MVDXVPTVDHNPMF-UHFFFAOYSA-N
SMILES C#CCCCN1C=C(C=N1)N.Cl.Cl
Canonical SMILES C#CCCCN1C=C(C=N1)N.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazole ring—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—substituted at the 1-position with a pent-4-yn-1-yl group (-CH₂CH₂CH₂C≡CH) and at the 4-position with an amine (-NH₂). The dihydrochloride salt form enhances solubility in polar solvents, a critical factor for in vitro and in vivo studies.

Table 1: Key Molecular Properties

PropertyValue
IUPAC Name1-pent-4-ynylpyrazol-4-amine; dihydrochloride
Molecular FormulaC₈H₁₃Cl₂N₃
Molecular Weight222.11 g/mol
Canonical SMILESCN1C=C(C=N1)C2C(CCO2)N.Cl.Cl
InChI KeyMVDXVPT

The alkyne moiety in the pent-4-yn-1-yl group introduces potential for click chemistry applications, enabling modular conjugation with azide-containing biomolecules or polymers.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves two stages:

  • Formation of the Pyrazole Core: Cyclocondensation of hydrazine derivatives with 1,3-diketones or via transition metal-catalyzed cross-coupling reactions.

  • Functionalization: Introduction of the pent-4-yn-1-yl group through alkylation or nucleophilic substitution, followed by salt formation with hydrochloric acid.

Representative Reaction Pathway:

  • Pyrazole Ring Formation:
    Hydrazine reacts with a β-keto alkyne precursor under acidic conditions to yield the 1H-pyrazol-4-amine scaffold.

  • Alkylation:
    The amine at the 4-position undergoes alkylation with 5-chloro-pent-1-yne in the presence of a base (e.g., K₂CO₃) to attach the pent-4-yn-1-yl group.

  • Salt Formation:
    Treatment with concentrated HCl in ethanol precipitates the dihydrochloride salt.

Table 2: Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)
Pyrazole FormationHydrazine, HCl, reflux65–75
Alkylation5-Chloro-pent-1-yne, K₂CO₃, DMF50–60
Salt FormationHCl/EtOH, 0°C85–90

Industrial production scales these steps using continuous-flow reactors to optimize efficiency and purity, achieving batch sizes exceeding 100 kg with ≥95% purity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, D₂O): δ 7.85 (s, 1H, pyrazole C3-H), 7.32 (s, 1H, pyrazole C5-H), 3.95 (t, J = 6.8 Hz, 2H, N-CH₂), 2.45–2.35 (m, 2H, CH₂-C≡CH), 2.10–1.95 (m, 2H, CH₂-CH₂), 1.85 (t, J = 2.6 Hz, 1H, ≡CH).

  • ¹³C NMR: δ 145.2 (pyrazole C4), 132.8 (pyrazole C3), 105.4 (pyrazole C5), 80.1 (C≡C), 52.3 (N-CH₂), 28.7 (CH₂-C≡C), 22.4 (CH₂-CH₂).

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 187.0987 (calculated for C₈H₁₁N₃⁺: 187.0979), with fragmentation peaks at m/z 145 (loss of C₂H₂) and 98 (pyrazole ring).

TargetProposed Mechanism
CDK2/Cyclin ECompetitive ATP-binding site inhibition
JAK/STAT PathwayInterference with phosphotyrosine recognition
Tubulin PolymerizationDisruption of microtubule dynamics

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